4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a pyridinylmethyl group attached to a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidin-2-one scaffold.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinylboronic acid or pyridinylhalide as the coupling partner.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and benzyl positions, using reagents like halides or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar compounds to 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one include other cyclopenta[d]pyrimidin-2-one derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a member of the cyclopenta[d]pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[d]pyrimidine core with a benzylsulfanyl group and a pyridinylmethyl substituent. This unique arrangement is believed to contribute to its biological efficacy.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
Biological Activity Overview
Research indicates that compounds within the cyclopenta[d]pyrimidine class exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific compound has shown promise in several areas:
Anticancer Activity
A study on related cyclopenta[d]pyrimidines demonstrated significant anticancer properties. For instance, derivatives were found to inhibit tumor cell proliferation with IC₅₀ values in the nanomolar range. The compound's ability to overcome drug resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin was particularly noteworthy .
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented against various bacterial strains. The presence of the benzylsulfanyl moiety may enhance the compound's interaction with microbial targets, leading to increased potency against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research has highlighted the potential of this class of compounds as enzyme inhibitors. For example, studies have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes . This suggests that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections.
Structure-Activity Relationship (SAR)
The SAR analysis of cyclopenta[d]pyrimidines indicates that specific substitutions on the pyrimidine ring significantly affect biological activity. Key findings include:
- Substituents at the 4-position : Modifications at this position can enhance anticancer activity.
- Benzylsulfanyl group : This moiety appears critical for both antimicrobial and anticancer activities.
- Pyridine ring modifications : Alterations in the pyridine structure can influence binding affinity and selectivity towards biological targets .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines. One derivative demonstrated up to seven-fold increased potency compared to the parent compound, indicating significant potential for further development .
- In Vivo Efficacy : In animal models, certain derivatives showed promising results in reducing tumor size in xenograft models of triple-negative breast cancer, suggesting effective therapeutic potential .
- Antimicrobial Testing : Compounds were screened against multiple bacterial strains, revealing moderate to strong antibacterial activity. The structure containing a sulfanyl group was particularly effective against Gram-positive bacteria .
Properties
IUPAC Name |
4-benzylsulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20-22-19(25-14-16-5-2-1-3-6-16)17-7-4-8-18(17)23(20)13-15-9-11-21-12-10-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFEEWYVFUEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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